molecular formula C6H9NO3S B2618978 (3aR)-hexahydro-1lambda6-pyrrolo[1,2-b][1,2]thiazole-1,1,3-trione CAS No. 2287250-05-7

(3aR)-hexahydro-1lambda6-pyrrolo[1,2-b][1,2]thiazole-1,1,3-trione

Cat. No.: B2618978
CAS No.: 2287250-05-7
M. Wt: 175.2
InChI Key: JOMVGZHTGUYPSB-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3aR)-hexahydro-1lambda6-pyrrolo[1,2-b][1,2]thiazole-1,1,3-trione is a versatile small molecule scaffold that has garnered attention in various fields of scientific research This compound is characterized by its unique structure, which includes a hexahydro-pyrrolo-thiazole ring system

Preparation Methods

The synthesis of (3aR)-hexahydro-1lambda6-pyrrolo[1,2-b][1,2]thiazole-1,1,3-trione can be achieved through various synthetic routes. One common method involves the reaction of tertiary thioamides with α-haloketones under solvent-free conditions at elevated temperatures or under microwave irradiation . Another approach includes the reaction of dibenzoylacetylene with appropriate reagents in a one-pot catalyst-free procedure at room temperature . These methods offer high yields and are efficient for the preparation of this compound.

Chemical Reactions Analysis

(3aR)-hexahydro-1lambda6-pyrrolo[1,2-b][1,2]thiazole-1,1,3-trione undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. For instance, it can participate in direct C–H amidation reactions, which are mediated by light or thermal conditions . Common reagents used in these reactions include butyllithium, N-bromosuccinimide, and triflouroacetic anhydride . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it serves as a building block for the synthesis of more complex molecules. Additionally, it is used in the development of materials with specific properties, such as fluorescent imaging agents and polymer chemistry .

Mechanism of Action

The mechanism of action of (3aR)-hexahydro-1lambda6-pyrrolo[1,2-b][1,2]thiazole-1,1,3-trione involves its interaction with various molecular targets and pathways. The thiazole ring in the compound allows it to participate in donor-acceptor and nucleophilic reactions, which can activate or inhibit biochemical pathways and enzymes . This interaction can lead to the modulation of physiological processes, making it a valuable compound in drug development and other applications.

Properties

IUPAC Name

(3aR)-1,1-dioxo-3a,4,5,6-tetrahydropyrrolo[1,2-b][1,2]thiazol-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO3S/c8-6-4-11(9,10)7-3-1-2-5(6)7/h5H,1-4H2/t5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOMVGZHTGUYPSB-RXMQYKEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(=O)CS(=O)(=O)N2C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2C(=O)CS(=O)(=O)N2C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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